Cas no 1717-22-2 (4-Fluoro-2-phenylaniline)
4-Fluoro-2-phenylaniline Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-2-amine, 5-fluoro-
- 4-Fluoro-2-phenylaniline
- 5-Fluorobiphenyl-2-amine
- 5-Fluoro[1,1'-biphenyl]-2-amine
- 1717-22-2
- 5-Fluoro-[1,1'-biphenyl]-2-amine
- JDRKNEMJCQALHM-UHFFFAOYSA-N
- CS-0194636
- 2-amino-5-fluorobiphenyl
- InChI=1/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2
- JDRKNEMJCQALHM-UHFFFAOYSA-
- MFCD12824065
- HS-7215
- DTXSID20597962
- SCHEMBL3793169
- E90768
-
- MDL: MFCD12824065
- Inchi: 1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2
- InChI Key: JDRKNEMJCQALHM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 187.079727485Da
- Monoisotopic Mass: 187.079727485Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26Ų
4-Fluoro-2-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600653-10mg |
4-Fluoro-2-phenylaniline |
1717-22-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600653-50mg |
4-Fluoro-2-phenylaniline |
1717-22-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F600653-100mg |
4-Fluoro-2-phenylaniline |
1717-22-2 | 100mg |
$ 135.00 | 2022-06-04 | ||
| abcr | AB516567-500 mg |
4-Fluoro-2-phenylaniline |
1717-22-2 | 500MG |
€379.10 | 2023-04-17 | ||
| abcr | AB516567-1 g |
4-Fluoro-2-phenylaniline |
1717-22-2 | 1g |
€509.50 | 2023-04-17 | ||
| Alichem | A011002725-250mg |
2-Amino-5-fluorobiphenyl |
1717-22-2 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A011002725-500mg |
2-Amino-5-fluorobiphenyl |
1717-22-2 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
| Alichem | A011002725-1g |
2-Amino-5-fluorobiphenyl |
1717-22-2 | 97% | 1g |
1,475.10 USD | 2021-07-05 | |
| abcr | AB516567-500mg |
4-Fluoro-2-phenylaniline |
1717-22-2 | 500mg |
€379.10 | 2023-09-02 | ||
| abcr | AB516567-1g |
4-Fluoro-2-phenylaniline; . |
1717-22-2 | 1g |
€431.10 | 2025-02-15 |
4-Fluoro-2-phenylaniline Suppliers
4-Fluoro-2-phenylaniline Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Fluoro-2-phenylaniline
Recent Advances in the Study of 4-Fluoro-2-phenylaniline (CAS: 1717-22-2) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Fluoro-2-phenylaniline (CAS: 1717-22-2) is a fluorinated aromatic amine that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and materials science applications. Recent studies have focused on its role in the development of novel drug candidates, particularly in the areas of kinase inhibitors, antimicrobial agents, and fluorescent probes for biological imaging.
One of the key areas of research involving 4-Fluoro-2-phenylaniline is its use as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and are often implicated in diseases such as cancer and inflammatory disorders. Researchers have successfully incorporated this compound into the scaffold of several kinase inhibitors, demonstrating improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of EGFR (Epidermal Growth Factor Receptor) inhibitors using 4-Fluoro-2-phenylaniline as a key intermediate, resulting in compounds with enhanced antitumor activity.
In addition to its pharmaceutical applications, 4-Fluoro-2-phenylaniline has been explored for its potential in antimicrobial research. A recent study in the European Journal of Medicinal Chemistry reported the synthesis of novel fluoroquinolone derivatives incorporating this compound, which exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was found to significantly enhance the compounds' bioavailability and metabolic stability, making them promising candidates for further development.
Another exciting application of 4-Fluoro-2-phenylaniline is in the field of fluorescent probes and imaging agents. Due to its aromatic structure and the presence of a fluorine atom, this compound can be easily modified to create fluorescent dyes with high photostability and quantum yield. A 2022 study in ACS Chemical Biology demonstrated the use of 4-Fluoro-2-phenylaniline-based probes for real-time imaging of intracellular reactive oxygen species (ROS), providing valuable insights into oxidative stress-related diseases.
Recent advancements in synthetic methodologies have also facilitated the efficient production of 4-Fluoro-2-phenylaniline and its derivatives. For example, a 2023 publication in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables the rapid and high-yield synthesis of this compound under mild conditions. This development is expected to accelerate its adoption in large-scale pharmaceutical manufacturing and research applications.
In conclusion, 4-Fluoro-2-phenylaniline (CAS: 1717-22-2) continues to be a valuable compound in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to biological imaging. Ongoing studies are likely to uncover additional uses for this versatile building block, further solidifying its importance in the field. Researchers are encouraged to explore its potential in emerging areas such as targeted drug delivery and theranostics, where its unique chemical properties may offer significant advantages.
1717-22-2 (4-Fluoro-2-phenylaniline) Related Products
- 873056-60-1(2-(3,5-Difluorophenyl)aniline)
- 321-63-1(4'-Fluoro-biphenyl-2-amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)